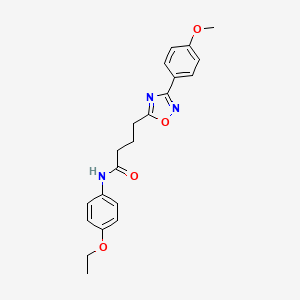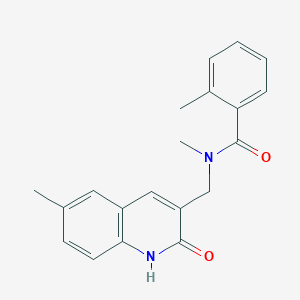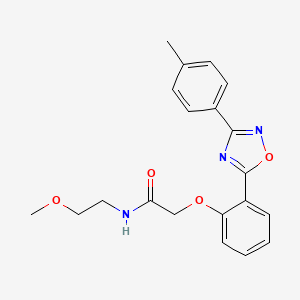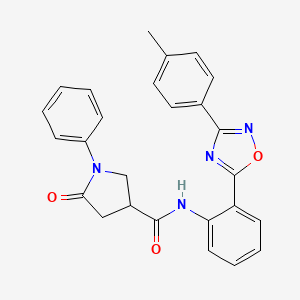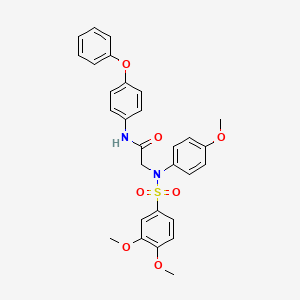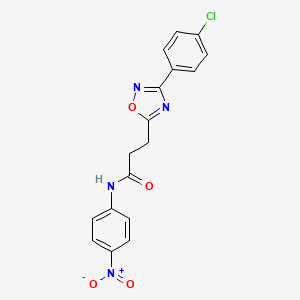
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects when used in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. Additionally, this compound has been found to inhibit the activity of various proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
When used in laboratory experiments, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain, inhibit cancer cell growth and proliferation, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide in laboratory experiments is its unique chemical structure, which allows for specific interactions with enzymes and proteins in the body. Additionally, this compound has been found to have low toxicity levels, making it safe for use in laboratory experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. Further studies could also be done to explore the potential interactions of this compound with other drugs and chemicals. Overall, the unique chemical structure and potential scientific applications of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide make it a promising area for future scientific research.
Synthesemethoden
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate, followed by the reaction of the resulting compound with nitrobenzene and acetic anhydride. The final step involves the reaction of the resulting compound with 2-amino-2-methyl-1-propanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to have various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potential anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Eigenschaften
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c18-12-3-1-11(2-4-12)17-20-16(26-21-17)10-9-15(23)19-13-5-7-14(8-6-13)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUVKWDILUUMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


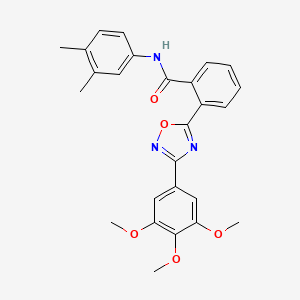
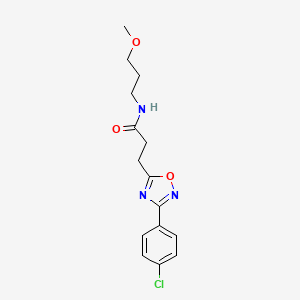

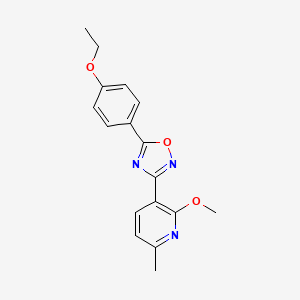
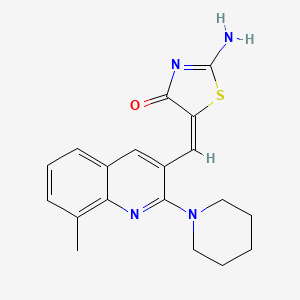
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
